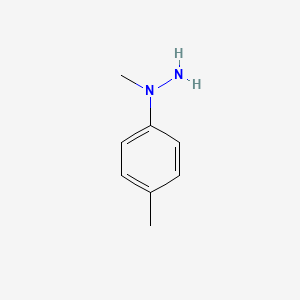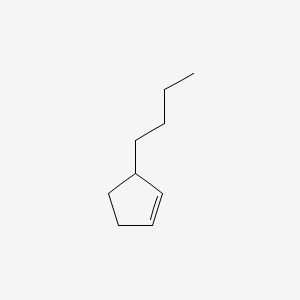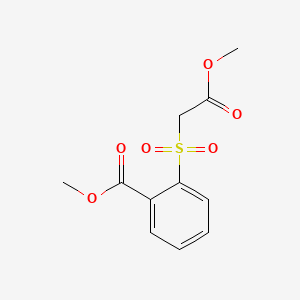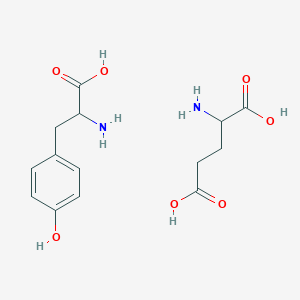![molecular formula C11H15NO5S B13750955 Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- CAS No. 27375-53-7](/img/structure/B13750955.png)
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a hydroxyethyl sulfonyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- typically involves the reaction of 2-methoxy-5-nitrophenyl sulfone with ethylene oxide, followed by reduction and acetylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high-quality products suitable for commercial applications.
化学反応の分析
Types of Reactions
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
科学的研究の応用
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl sulfonyl group plays a crucial role in binding to active sites, while the methoxy group influences the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: Shares the hydroxyethyl group but lacks the sulfonyl and methoxy substitutions.
N-(5-(4-Chloro-3-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-4-methyl-2-thiazolyl)-acetamide: Contains a similar sulfonyl group but with different aromatic and heterocyclic substitutions.
Uniqueness
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
27375-53-7 |
|---|---|
分子式 |
C11H15NO5S |
分子量 |
273.31 g/mol |
IUPAC名 |
N-[5-(2-hydroxyethylsulfonyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H15NO5S/c1-8(14)12-10-7-9(3-4-11(10)17-2)18(15,16)6-5-13/h3-4,7,13H,5-6H2,1-2H3,(H,12,14) |
InChIキー |
OBKJZBGUBIIBKC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)CCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



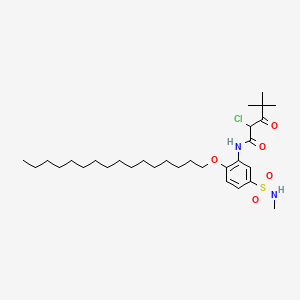
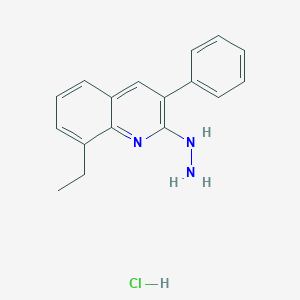
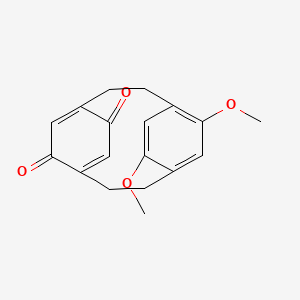
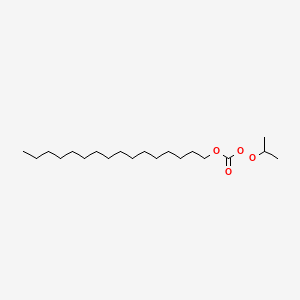



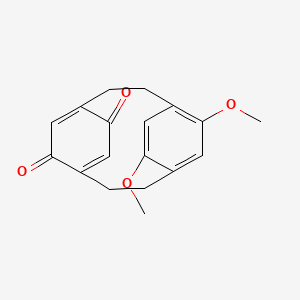
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
